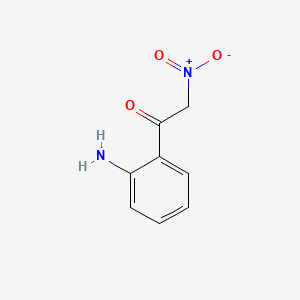![molecular formula C11H8FNO2 B13778237 4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)
4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone is a chemical compound with the molecular formula C11H8FNO2 It is characterized by the presence of a fluorophenyl group attached to a methylene bridge, which is further connected to a methyl-substituted oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone typically involves the condensation of 3-fluorobenzaldehyde with 2-methyl-4-oxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction can produce simpler oxazolone compounds.
Scientific Research Applications
4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The oxazolone ring may also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone include:
- 2-Fluoro-4-[4-(3-fluorophenyl)-2-methylene-3-butyn-1-yl]-1-methylbenzene
- Diethyl [ (3-chloro-4-fluorophenyl)amino]methylene]malonate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of a fluorophenyl group with a methylene bridge and a methyl-substituted oxazolone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-3-2-4-9(12)5-8/h2-6H,1H3/b10-6- |
InChI Key |
HMKQATJQXAJREQ-POHAHGRESA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=CC=C2)F)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=CC=C2)F)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)


![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)





